molecular formula C28H44 B3049506 2-Octadecylnaphthalene CAS No. 20905-47-9

2-Octadecylnaphthalene

Cat. No. B3049506
CAS RN: 20905-47-9
M. Wt: 380.6 g/mol
InChI Key: VSGVRSIUZYVKIQ-UHFFFAOYSA-N
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Description

2-Octadecylnaphthalene, also known as ON, is a non-aromatic hydrocarbon compound that belongs to the family of naphthalenes. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. ON is widely used in the chemical industry as a surfactant, lubricant, and plasticizer.

Scientific Research Applications

Spectroscopic Studies

  • Fluorescence Line Narrowing Spectroscopy : Research has explored the use of solid–liquid extraction fluorescence line narrowing spectroscopy for screening polycyclic aromatic hydrocarbons, like naphthalene derivatives, in aqueous samples. This method utilizes octadecyl silica membranes for sample preconcentration and spectroscopic measurements, demonstrating a potential application in environmental monitoring and analysis of contaminated water samples (Bystol & Campiglia, 2003).

Chemical Synthesis and Modification

  • Synthesis of Complex Organic Molecules : The synthesis of complex organic molecules like octaphenylnaphthalene and decaphenylanthracene has been achieved through the addition of various aryne compounds to specific naphthalene derivatives. These syntheses highlight the role of naphthalene structures in the formation of intricate organic compounds with potential applications in materials science (Qiao et al., 1996).

Environmental Applications

  • Biodegradation of Hydrocarbons : A study on the filamentous fungus Penicillium sp. CHY-2 has shown its potential for biodegrading various hydrocarbons, including naphthalene. This research is significant for environmental remediation, as it suggests the possible use of such fungi in the treatment of hydrocarbon-contaminated sites (Govarthanan et al., 2017).

Analytical Chemistry

  • Solid Phase Extraction Techniques : Octadecyl-bonded silica membrane disks have been modified for the extraction and determination of ultra-trace amounts of copper(II) ions. This application demonstrates the utility of naphthalene derivatives in enhancing analytical methods for trace metal analysis in various samples (Shamsipur et al., 2000).

properties

IUPAC Name

2-octadecylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-23-24-27-21-18-19-22-28(27)25-26/h18-19,21-25H,2-17,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGVRSIUZYVKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175061
Record name 2-Octadecylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octadecylnaphthalene

CAS RN

20905-47-9
Record name 2-Octadecylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020905479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octadecylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OCTADECYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17Y3B8W9JG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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